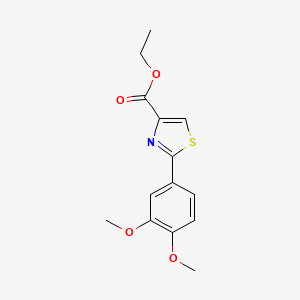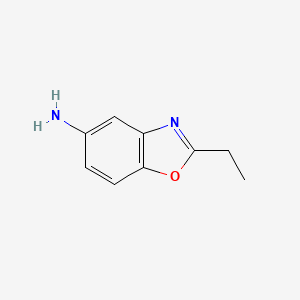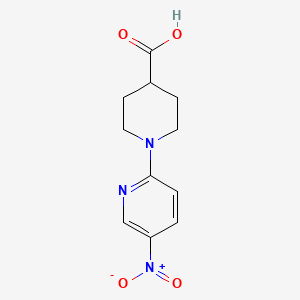
3-Hydroxypyrrolidine hydrochloride
概要
説明
3-Hydroxypyrrolidine hydrochloride is an organic compound with the chemical formula C4H10ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its crystalline solid form and solubility in water and alcohol-based solvents . It is used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxypyrrolidine hydrochloride involves the reaction of 3-hydroxypyrrolidine with hydrochloric acid. This reaction typically occurs in an aqueous solution, followed by crystallization to obtain the final product . Another method involves the Mitsunobu reaction, where ®-1-N-tert-butyloxycarbonyl-3-hydroxypyrrolidine is condensed with an acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity, avoiding the need for column chromatography purification .
化学反応の分析
Types of Reactions: 3-Hydroxypyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .
科学的研究の応用
3-Hydroxypyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
作用機序
The mechanism of action of 3-Hydroxypyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of darifenacin, it acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient . The compound’s unique structure allows it to participate in various chemical reactions, contributing to its versatility in different applications .
類似化合物との比較
Pyrrolidine: A parent compound with a similar five-membered ring structure but without the hydroxyl group.
Prolinol: A derivative of pyrrolidine with an additional hydroxyl group, similar to 3-Hydroxypyrrolidine hydrochloride.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting different biological activities.
Uniqueness: this compound stands out due to its specific hydroxyl group, which imparts unique chemical reactivity and solubility properties. This makes it particularly valuable in the synthesis of pharmaceutical intermediates and other specialized applications .
特性
IUPAC Name |
pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSJEFZULFYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377716 | |
| Record name | 3-Hydroxypyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86070-82-8 | |
| Record name | 3-Hydroxypyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxypyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes for producing 3-Hydroxypyrrolidine Hydrochloride?
A1: Two main synthetic approaches are highlighted in the research:
- From (S)-4-amino-2-hydroxybutyric acid: This method involves silanization and cyclization to form (S)-3-trimethylsilyoxy-2-pyrrolidinone, followed by reduction and hydrochloride salt formation []. This process boasts advantages like inexpensive reagents and a relatively simple procedure.
- From L-hydroxyproline: This route utilizes L-hydroxyproline as a starting material and involves a five-step reaction sequence, including the preparation of 3-(R)-(-)-3-hydroxypyrrolidine hydrochloride and the use of ethoxyacetimidate hydrochloride and solid potassium thiolacetate [].
Q2: How does the choice of reducing agent affect the synthesis of this compound?
A2: The research specifically examines the impact of different reducing agents on the yield of (S)-3-Hydroxypyrrolidine Hydrochloride []. It was found that utilizing NaBH4-CH3COOH as the reducing agent, with 1,4-dioxane as the solvent, resulted in a significant increase in yield (up to 65%) compared to other reducing agents.
Q3: Are there any spectroscopic techniques used to characterize the synthesized this compound and its intermediates?
A3: Yes, the research mentions the use of 1H NMR spectroscopy to analyze the key intermediates formed during the synthesis of 3-(S)-(+)-3-mercapto-1-(N-p-nitrobenzyloxycarbonyl acetimidoyl)pyrrolidine, which utilizes this compound as a starting material []. This analysis helps confirm the structure and purity of the synthesized compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[2-(4-iodophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B1303187.png)
![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)







